Product packaging for Naphthopurpurin(Cat. No.:CAS No. 13379-22-1)

Naphthopurpurin

Cat. No.: B079198
CAS No.: 13379-22-1
M. Wt: 206.15 g/mol
InChI Key: FNABIKRLYLYSGJ-UHFFFAOYSA-N
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Description

Naphthopurpurin, also known as 1,2,4-Trihydroxyanthraquinone, is a specialized metallochromic indicator prized for its selective chelating properties. This purplish-brown compound serves as a critical tool in analytical chemistry, primarily functioning as a colorimetric endpoint indicator in complexometric titrations. Its high specificity for calcium ions (Ca²⁺) makes it invaluable for the quantitative analysis of calcium in various samples, including water, biological fluids, and industrial materials. The mechanism of action involves the formation of a distinct, stable complex with calcium ions, resulting in a pronounced color change from the free indicator color to a deep red complex, providing a clear and reliable titration endpoint. Beyond calcium quantification, this compound finds application in the spectrophotometric determination of other metal ions and serves as a key intermediate in the synthesis of dyes and pigments due to its anthraquinone backbone. Researchers utilize this high-purity compound to develop and validate analytical methods, study metal-ligand interaction kinetics, and probe biochemical pathways involving calcium signaling. Its well-defined chelation behavior offers a robust and reproducible system for fundamental and applied research in inorganic chemistry, biochemistry, and environmental science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O5 B079198 Naphthopurpurin CAS No. 13379-22-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13379-22-1

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

4,5,8-trihydroxynaphthalene-1,2-dione

InChI

InChI=1S/C10H6O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,11-13H

InChI Key

FNABIKRLYLYSGJ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O

Canonical SMILES

C1=CC(=C2C(=C1O)C(=CC(=O)C2=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Naphthopurpurin and Its Analogs

Established Chemical Synthesis Pathways for Naphthopurpurin

The generation of this compound often leverages the readily available precursor, naphthazarin. Established protocols have been developed to introduce an additional hydroxyl group onto the naphthazarin scaffold.

A prominent pathway to this compound involves a multi-step sequence starting from naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). fishersci.comwikipedia.org This method first requires the oxidation of the naphthazarin molecule. Reagents such as lead tetraacetate are employed to convert naphthazarin into its corresponding highly reactive diquinone intermediate. hawaii.eduaua.gr

Following the oxidation step, the diquinone undergoes a reaction with acetic anhydride (B1165640), often catalyzed by a strong acid like boron trifluoride or sulfuric acid. hawaii.eduhawaii.edu This step results in the formation of 2,5,8-triacetoxy-1,4-naphthoquinone. The final stage of the synthesis is the hydrolysis of the triacetate intermediate, which removes the acetyl protecting groups to yield the target molecule, this compound (2,5,8-trihydroxy-1,4-naphthoquinone). hawaii.eduhawaii.edu

Alternative synthetic routes have been explored to achieve high-yielding synthesis of this compound. Among these, methods employing tin(II) chloride (SnCl₂) have been reported as effective for producing both naphthazarin and this compound. researchgate.net While detailed mechanistic pathways for this specific transformation are not extensively elaborated in all literature, its mention points to the utility of reductive methods in the strategic synthesis of polyhydroxynaphthoquinones.

Methodological Advancements in Naphthoquinone Synthesis Applicable to this compound Analogs

The synthesis of this compound analogs benefits from broader advancements in the construction and functionalization of the naphthoquinone scaffold. These methodologies provide versatile tools for creating a wide array of derivatives with varied substitution patterns.

The Thiele-Winter reaction is a cornerstone in the synthesis of polyhydroxynaphthoquinones. hawaii.edu This reaction facilitates the acetoxylation of quinones, thereby providing a direct route to introduce hydroxyl groups onto the aromatic core after a subsequent hydrolysis step. researchgate.net Defined as the acid-catalyzed reaction of a quinone with acetic anhydride, it transforms a quinoid structure into a triacetoxy aromatic compound. organicreactions.org

For instance, the reaction can be applied to juglone (B1673114) derivatives to prepare various hydroxyjuglones. researchgate.net The synthesis of this compound from naphthazarin is a classic example of this reaction's strategic application, where it is used to introduce the third hydroxyl group onto the quinone ring via a triacetate intermediate. hawaii.eduhawaii.edu The reaction is typically catalyzed by sulfuric acid or zinc chloride. organicreactions.org

Table 1: Thiele-Winter Reaction Conditions for Naphthoquinone Acetoxylation

Quinone SubstrateReagentCatalystProductSource
p-BenzoquinoneAcetic AnhydrideSulfuric Acid1,2,4-Triacetoxybenzene organicreactions.org
1,4-Naphthoquinone (B94277)Acetic AnhydrideSulfuric Acid or Zinc Chloride1,2,4-Triacetoxynaphthalene organicreactions.org
Naphthazarin DiquinoneAcetic AnhydrideBoron Trifluoride or Sulfuric Acid2,5,8-Triacetoxy-1,4-naphthoquinone hawaii.eduhawaii.edu

The construction of the fundamental naphthoquinone scaffold is often achieved through cycloaddition reactions, with the Diels-Alder reaction being a particularly powerful tool. royalsocietypublishing.org In these syntheses, quinones act as highly reactive dienophiles. royalsocietypublishing.org This approach allows for the creation of the core carbocyclic framework of hydroanthraquinones and other related polycyclic systems. royalsocietypublishing.org

The versatility of this method is demonstrated in the reaction of 1,4-naphthoquinone derivatives with various dienes, including chiral racemic acyclic dienes, to produce complex polycyclic structures. mdpi.com The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of substituents on both the diene and the dienophile, making it a strategic approach for the synthesis of specifically functionalized naphthoquinone analogs. royalsocietypublishing.orgmdpi.com For example, the reaction of menadione (B1676200) (2-methyl-1,4-naphthoquinone) with cyclopentadiene (B3395910) yields an endo-Diels-Alder adduct, which can serve as an intermediate for further functionalization. nih.gov

Condensation reactions are crucial for introducing a wide variety of substituents onto the naphthoquinone ring, leading to diverse derivatives. The mechanisms of these reactions have been a subject of detailed investigation.

One important example is the Mannich reaction, used to synthesize 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives. jst.go.jp The mechanism proceeds in two main steps: first, the condensation of a primary or secondary amine with an aldehyde generates a reactive iminium ion. In the second step, the nucleophilic carbon of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) attacks the iminium ion, forming a new carbon-carbon bond and yielding the final β-amino carbonyl compound. jst.go.jp

Another significant method is the Knoevenagel condensation. This reaction has been employed in multi-component, one-pot syntheses of pyranonaphthoquinone derivatives. The mechanism involves the initial Knoevenagel reaction between malononitrile (B47326) and an aryl aldehyde, followed by a Michael addition of lawsone to the resulting intermediate. mdpi.com Similarly, condensation of quinols with maleic anhydride in a fused salt melt of sodium chloride and aluminum chloride is a known, albeit sometimes low-yielding, method for preparing naphthazarins. hawaii.edu These mechanistic pathways highlight the diverse chemical transformations available for modifying the naphthoquinone scaffold.

Transformations of Suitably Substituted Tetralone Derivatives for Naphthoquinone Synthesis

The conversion of appropriately substituted tetralone derivatives represents a significant, albeit sometimes challenging, pathway for the synthesis of naphthoquinones, the core structure of this compound. This method has been historically applied in the synthesis of related natural products, such as spinochrome D, a juglone derivative. hawaii.edu Although effective, this route has been described as a "very tedious method". hawaii.edu

The general strategy often involves the intramolecular acylation of γ-phenylbutyric acid precursors to construct the tetralone ring system. For instance, 7-nitro-1-tetralone (B1293709) was synthesized through the intramolecular acylation of p-nitro-γ-phenylbutyric acid. materialsciencejournal.org This cyclization is a critical step in building the bicyclic framework necessary for the subsequent formation of the naphthoquinone.

Another key transformation is the oxidation of tetralin precursors to the corresponding α-tetralones. The oxidation of 5-nitrotetralin using chromium trioxide (CrO₃) in acetic acid yields 5-nitro-1-tetralone, among other isomers. materialsciencejournal.org More modern and regioselective methods have also been developed. An efficient approach for the synthesis of α-tetralones involves the oxidation of tetrahydronaphthalenes (THN) using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent in aqueous acetic acid under reflux conditions, affording yields between 90% and 98%. semanticscholar.org

Once the substituted tetralone is formed, further steps are required to introduce the quinone functionality. These multi-step sequences highlight the utility of tetralones as key intermediates in the total synthesis of complex naphthoquinones. The table below summarizes reaction conditions for the nitration of 1-tetralone (B52770) derivatives, a common step in creating suitably substituted precursors.

Table 1: Methodologies for the Nitration of 1-Tetralone Derivatives

Starting Material Reagents Solvent Yield (Isomers) Reference
6-methoxy-1-tetralone H₂SO₄/HNO₃ Acetone 30% (7-nitro), 35% (5-nitro) materialsciencejournal.org

Development of Stereoselective and Catalytic Synthetic Approaches for this compound Derivatives

Modern organic synthesis increasingly focuses on the development of catalytic and stereoselective methods to improve efficiency and control over molecular architecture. In the context of this compound, which is 2-hydroxynaphthazarin, and its derivatives, several catalytic approaches have been reported. researchgate.net

A direct and efficient synthesis of this compound itself involves the treatment of naphthazarin with potassium superoxide (B77818) (KO₂) in dry dimethyl sulfoxide (B87167) (DMSO), leading to a rapid and quantitative conversion. researchgate.net While not a catalytic cycle in the traditional sense, this method provides a highly effective transformation.

Acid-catalyzed reactions have been employed for the synthesis of this compound derivatives. For example, the condensation of substituted 2-hydroxy-1,4-naphthoquinones, such as this compound, with various alcohols can be catalyzed by an acid to produce 2-alkoxy-1,4-naphthoquinone derivatives, including spinochrome D. researchgate.net

Enzymatic catalysis offers a powerful tool for developing stereoselective syntheses. The dynamic kinetic resolution (DKR) of racemic alcohols, co-catalyzed by a lipase (B570770) (like Candida antarctica lipase B, CAL-B) and a metal complex, is a state-of-the-art method for producing enantiopure esters. mdpi.com These chiral building blocks are valuable for the synthesis of complex natural product derivatives. While not applied directly to this compound in the cited literature, such methodologies represent the forefront of stereoselective synthesis and are applicable to complex chiral derivatives. mdpi.com Similarly, photoredox catalysis provides a modern avenue for stereoselective C-radical additions to create unnatural α-amino acids, showcasing the potential of advanced catalysis for generating chiral molecules. rsc.org

The table below outlines selected catalytic methods relevant to the synthesis of naphthoquinones and their derivatives.

Table 2: Catalytic Approaches in Naphthoquinone Derivative Synthesis

Reaction Type Catalyst Substrate Example Product Example Key Features Reference
Hydroxylation Potassium Superoxide (KO₂) Naphthazarin This compound Rapid, quantitative conversion researchgate.net
O-Alkylation Acid-catalyzed This compound Spinochrome D Versatile synthesis of alkoxy derivatives researchgate.net
One-pot reaction Laccase enzyme 1,4-hydroquinones and dienes 1,4-naphthoquinones Green, aqueous medium, avoids heavy metals rsc.org

Sustainable Chemical Synthesis Methodologies in this compound Research

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. researchgate.net Research in naphthoquinone synthesis has seen the development of several sustainable methodologies.

A prominent green strategy is the use of biocatalysis. One-pot syntheses of 1,4-naphthoquinones have been developed using the enzyme laccase in an aqueous medium. rsc.org This approach is highly advantageous as it circumvents the need for hazardous heavy metal reagents and volatile organic solvents. rsc.orgscispace.com Laccase catalyzes the in-situ generation of para-quinones from hydroquinones, which then undergo a Diels-Alder reaction and subsequent oxidation to yield the desired naphthoquinones. rsc.org

Other environmentally friendly techniques include the use of microwave irradiation to accelerate reactions and reduce energy consumption. A metal-free, high-yielding hydrodehydroxylation (HDH) method uses aqueous hydriodic acid (HI) in acetic acid (AcOH) under microwave irradiation to convert lawsones (2-hydroxy-1,4-naphthoquinones) into a variety of 1,2- and 1,4-naphthoquinones. rsc.org This method is noted for its use of bio-friendly reagents, speed, and high chemo- and regioselectivity. rsc.org

The use of alternative and benign reaction media is another cornerstone of sustainable synthesis. mdpi.com Organocatalysis in non-traditional solvents has been explored; for example, the synthesis of benzo[g]chromene derivatives from 2-hydroxy-1,4-naphthoquinone can be achieved using L-proline as an organocatalyst in refluxing ethanol (B145695). thieme-connect.com Furthermore, ultrasonic irradiation has been employed to facilitate three-component condensation reactions in a water and ethanol mixture at room temperature, offering a highly efficient and environmentally friendly approach. thieme-connect.com These methods highlight a clear trend towards developing cleaner, safer, and more efficient synthetic routes in naphthoquinone chemistry.

Table 3: Comparison of Sustainable Synthesis Methods for Naphthoquinone Derivatives

Methodology Catalyst/Medium Key Advantages Reference
Biocatalytic One-Pot Synthesis Laccase / Water Aqueous medium, no heavy metals, good yields rsc.orgscispace.com
Microwave-Assisted HDH Aqueous HI in AcOH Metal-free, rapid, high yields, bio-friendly reagents rsc.org
Organocatalysis L-proline / Ethanol Environmentally friendly catalyst and solvent thieme-connect.com

Advanced Spectroscopic Investigation Techniques for Naphthopurpurin Structure and Dynamics

Infrared Spectroscopic Analyses of Naphthopurpurin and Related Chromophores

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the structural details of molecules by measuring the absorption of infrared radiation, which induces molecular vibrations. mdpi.comthermofisher.comresearchgate.net

The IR spectrum of this compound and its analogues is characterized by distinct absorption bands corresponding to specific vibrational modes of its functional groups. The analysis of these bands, often aided by computational methods like Density Functional Theory (DFT), allows for detailed structural assignments. rsc.orgrsc.org Key vibrational modes for hydroxynaphthoquinones include O-H stretching, C=O (carbonyl) stretching, and C=C stretching of the aromatic rings.

The carbonyl stretching region (typically 1600-1750 cm⁻¹) is particularly informative. In polyhydroxynaphthoquinones, the frequencies of the C=O stretching vibrations are influenced by intramolecular hydrogen bonding with adjacent hydroxyl groups. rsc.org These interactions tend to lower the frequency of the carbonyl absorption bands. For instance, in a study of a this compound derivative, distinct bands in the carbonyl region were assigned to the different carbonyl groups within the molecule. acs.org Similarly, the O-H stretching region (around 3200-3600 cm⁻¹) provides direct evidence of hydrogen bonding. Broad bands in this region typically indicate the presence of strong intramolecular hydrogen bonds, which are crucial in stabilizing the conformation of the molecule. mdpi.com

Conformational studies can be performed by analyzing shifts in these characteristic frequencies under different conditions or by comparing the spectra of different isomers. mdpi.com The presence and strength of intramolecular hydrogen bonds, which dictate the preferred conformation, can be inferred from the positions of the O-H and C=O bands. ontosight.ai

Table 1: Representative IR Absorption Bands for Hydroxynaphthoquinone Chromophores.
Vibrational ModeTypical Frequency Range (cm⁻¹)Interpretation
O-H Stretch (Hydrogen-Bonded)3200 - 3500Indicates intramolecular hydrogen bonding between hydroxyl and carbonyl groups. mdpi.com
C=O Stretch (Carbonyl)1610 - 1680Associated with the quinone carbonyl groups; frequency is lowered by hydrogen bonding. rsc.orgresearchgate.net
C=C Stretch (Aromatic)1550 - 1610Corresponds to the vibrations of the naphthalene (B1677914) ring system. uniba.sk
C-O Stretch1200 - 1350Relates to the stretching of the carbon-oxygen single bonds of the hydroxyl groups. uniba.sk

Advanced infrared techniques that overcome the diffraction limit of conventional IR spectroscopy offer new avenues for studying this compound derivatives at the nanoscale. Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy, also known as photothermal-induced resonance (PTIR), combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. mdpi.comnih.govacs.org

In this technique, a pulsed, tunable IR laser irradiates the sample. When the laser frequency matches a vibrational mode of the molecules, the absorbed energy causes rapid local thermal expansion, which is detected by the sharp tip of an AFM cantilever. acs.org This allows for the acquisition of IR spectra and chemical maps with a spatial resolution of tens of nanometers. nih.gov

For this compound derivatives, AFM-IR could be used to:

Map the chemical composition of heterogeneous samples, such as in biological tissues or polymer blends containing the derivative.

Study the orientation of molecules on a surface.

Investigate the chemical changes in localized domains, for example, during a reaction or degradation process.

The application of PTIR has been demonstrated for related quinone systems, such as p-naphthoquinone, showcasing its potential for obtaining nanoscale chemical information. nih.gov The ability to probe subsurface features also makes it a valuable tool for analyzing multilayer structures incorporating this compound-based materials. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of this compound Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural characterization of organic molecules in solution and in the solid state. oncotarget.comfishersci.com

High-resolution 1D (¹H and ¹³C) and 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in the this compound skeleton. While ¹H NMR provides information on the chemical environment and connectivity of protons, ¹³C NMR details the carbon framework. fishersci.comrsc.org

Two-dimensional NMR techniques are essential for assembling the molecular structure from this data: oncotarget.com

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons over longer ranges (typically two or three bonds). researchgate.netnih.gov This is particularly powerful for identifying connections across quaternary (non-protonated) carbons, such as the carbonyl and hydroxyl-substituted carbons in the this compound ring system, which is fundamental to piecing the entire structure together. rsc.orgnanopartz.com

In the study of naphthoquinones isolated from natural sources, such as sea urchins, 2D NMR procedures including HMBC have been vital for elucidating the structures of novel aminonaphthoquinone derivatives related to this compound. libretexts.orguzh.ch

Table 2: Representative ¹H and ¹³C NMR Data for a this compound-like Skeleton.
Atom TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Quinoid Protons6.0 - 7.5110 - 140Correlate to adjacent C=O and C-OH carbons.
Phenolic Protons (OH)11.0 - 14.0N/ACorrelate to the carbon they are attached to and adjacent carbons. ontosight.ai
Carbonyl Carbons (C=O)N/A180 - 190Show correlations to nearby quinoid and hydroxyl protons. nanopartz.com
Hydroxylated Carbons (C-OH)N/A150 - 165Show correlations to their own OH proton and adjacent ring protons.

Note: Specific chemical shifts are highly dependent on the solvent and substitution pattern. Data is representative based on published values for related structures. researchgate.netrsc.org

Solid-state NMR (ssNMR) spectroscopy is a key technique for characterizing materials in their solid form, providing information that is lost upon dissolution. rsc.org It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—and for probing intermolecular and intramolecular interactions within a crystal lattice. rsc.org

For naphthoquinone systems, ssNMR has been instrumental in understanding dynamic processes such as intramolecular proton transfer. In studies of naphthazarin, a closely related dihydroxynaphthoquinone, ssNMR data combined with diffraction methods demonstrated a rapid intramolecular exchange of hydroxyl protons between adjacent oxygen atoms in all of its polymorphs at room temperature. This highlights the ability of ssNMR to probe molecular dynamics in the solid state.

The chemical shifts observed in ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra are highly sensitive to the local electronic environment, making ssNMR an excellent tool for distinguishing between different polymorphs. rsc.org Each polymorphic form will typically yield a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions. Furthermore, advanced ssNMR experiments can measure internuclear distances, providing direct evidence of intermolecular contacts and hydrogen bonding patterns that define the crystal structure.

Electronic Absorption and Emission Spectroscopic Studies of this compound

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the transitions of electrons between different energy levels within a molecule upon interaction with light. These techniques provide valuable information on the electronic structure of the conjugated π-system of this compound.

The UV-Vis absorption spectrum of this compound is dictated by its extended conjugated system of double bonds and functional groups. The absorption of photons promotes electrons from lower-energy molecular orbitals (like non-bonding, n, or π orbitals) to higher-energy anti-bonding orbitals (π*). uzh.ch Key transitions for naphthoquinones include:

π → π transitions*: These are typically high-intensity absorptions and correspond to the excitation of electrons within the aromatic and quinoid π-system. Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic shift).

n → π transitions: These involve the promotion of an electron from a non-bonding orbital (on the oxygen atoms of the carbonyl and hydroxyl groups) to an anti-bonding π orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The specific wavelengths of maximum absorbance (λ_max) are sensitive to the substitution pattern on the naphthoquinone core and the solvent environment. rsc.org

Fluorescence spectroscopy measures the light emitted as an excited electron returns to its ground state. While not all molecules fluoresce efficiently, those with rigid, planar structures like naphthoquinones can exhibit emission. The difference between the absorption maximum (excitation) and the emission maximum is known as the Stokes shift. The fluorescence quantum yield provides a measure of the efficiency of the emission process. rsc.orgnih.gov Studies on naphthoquinone derivatives have explored their fluorescence properties, which can be influenced by factors such as solvent polarity and the presence of specific functional groups. acs.orgresearchgate.net

Table 3: Representative Electronic Transition Data for this compound and Related Chromophores.
Spectroscopic ParameterTypical Wavelength Range (nm)Associated Electronic Transition
Absorption λmax (UV Region)250 - 350High-energy π → π* transitions of the aromatic system.
Absorption λmax (Visible Region)450 - 550Lower-energy π → π* and n → π* transitions involving the quinone chromophore. acs.org
Emission λmax (Fluorescence)~430 - 600Emission from the lowest singlet excited state (S₁) to the ground state (S₀). fishersci.comnih.gov

UV-Vis Spectroscopy for Electronic Transitions in this compound Chromophores

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For organic molecules like this compound, the absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. uni.lu The chromophore, the part of the molecule responsible for its color, in this compound is the conjugated system of the dihydroxynaphthoquinone core.

The electronic transitions in this compound and related naphthoquinones are primarily of the π → π* and n → π* types. ontosight.ai Transitions involving π electrons from the conjugated system to antibonding π* orbitals (π → π* transitions) are typically of high energy and result in strong absorption bands. uni.luontosight.ai Transitions of non-bonding electrons (n), located on the oxygen atoms of the carbonyl and hydroxyl groups, to antibonding π* orbitals (n → π* transitions) are of lower energy and generally have lower molar absorptivities. ontosight.ai

The absorption spectrum of a molecule is influenced by its structural features. In conjugated systems like this compound, increasing the extent of conjugation shifts the absorption maxima to longer wavelengths (a bathochromic shift). chem960.com Naphthoquinones with ketone substitutions at the 1 and 4 positions typically exhibit a characteristic absorption maximum at approximately 250 nm. researchgate.net More broadly, spinochromes, the class of compounds to which this compound belongs, often display a characteristic absorption band around 470 nm. researchgate.net The specific absorption maxima for this compound are influenced by its hydroxylation pattern and the solvent environment.

Table 1: Characteristic UV-Vis Absorption Maxima for Naphthoquinone Chromophores

Chromophore/Compound ClassTypical Absorption Maximum (λmax)Corresponding Electronic TransitionReference
Isolated Carbonyl Group~190 nm, ~280 nmπ → π, n → π chem960.com
Conjugated Diene~217 nmπ → π uni.lu
1,4-Naphthoquinones~250 nm, ~330 nmπ → π researchgate.net
Spinochromes~470 nmπ → π* researchgate.net

This table presents generalized data for chromophore classes related to this compound. Specific values for this compound may vary.

Fluorescence Spectroscopic Probes for this compound-Environment Interactions

Fluorescence spectroscopy is a highly sensitive technique that provides information about a molecule's electronic structure and its interactions with the surrounding environment. wikipedia.orgwikipedia.org When a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. The intensity and wavelength of the emitted light are highly sensitive to factors such as solvent polarity, pH, and temperature. wikipedia.orgwikipedia.org

For polyhydroxylated naphthoquinones like this compound, fluorescence can be influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding with solvent molecules. Changes in the solvent environment can alter the energy levels of the excited state, leading to shifts in the emission spectrum. d-nb.info For example, the fluorescence of some isoflavones, which also contain hydroxylated ring systems, is significantly enhanced upon deprotonation in alkaline conditions. mdpi.com

While specific fluorescence data for this compound is not extensively detailed in readily available literature, studies on related fluorescent dyes show that the local environment strongly influences fluorescence properties. nih.gov For instance, the fluorescence of a probe can be quenched or shifted in wavelength due to interactions with its surroundings. nih.gov This sensitivity makes fluorescence spectroscopy a powerful tool for studying how this compound might interact with biological macromolecules or other environmental components. The fluorescence properties of a molecule are often characterized by its quantum yield (the ratio of emitted photons to absorbed photons) and its fluorescence lifetime (the average time the molecule spends in the excited state).

Table 2: Factors Influencing Fluorescence Emission

Environmental FactorPotential Effect on this compound FluorescenceGeneral PrincipleReference
Solvent Polarity Shift in emission wavelength (solvatochromism)The polarity of the solvent can stabilize or destabilize the ground and excited states to different extents, altering the energy gap for emission. wikipedia.orguni.lu
pH Changes in fluorescence intensity and wavelengthProtonation or deprotonation of the hydroxyl groups can alter the electronic structure of the chromophore, affecting its fluorescence properties. mdpi.com wikipedia.org
Temperature Decrease in fluorescence intensity with increasing temperatureIncreased temperature often leads to a higher probability of non-radiative decay pathways, competing with fluorescence. wikipedia.org
Presence of Quenchers Decrease in fluorescence intensityOther molecules in the solution can de-excite the fluorophore through collisions or energy transfer, reducing fluorescence. wikipedia.org

This table outlines general principles of fluorescence spectroscopy that are applicable to the study of this compound.

Time-Resolved Spectroscopic Investigations of this compound Photochemistry and Reaction Mechanisms

Time-resolved spectroscopy is an essential tool for studying the dynamics of photochemical reactions on very short timescales, from femtoseconds to milliseconds. unipv.itunibas.ch By using ultrashort laser pulses to excite a sample and then probing the subsequent changes with another light pulse, researchers can track the formation and decay of transient species like excited states and reaction intermediates. rsc.org This provides invaluable information about reaction mechanisms. unipv.it

The photochemistry of polyhydroxynaphthoquinones can be complex, involving processes such as intersystem crossing to triplet states, electron transfer, and proton transfer. Upon absorption of light, this compound is promoted to an excited singlet state. unipv.it From this state, it can undergo several competing processes, including fluorescence, internal conversion back to the ground state, or intersystem crossing to a longer-lived triplet state. unipv.it These excited states can then initiate chemical reactions.

Time-resolved techniques, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, can provide structural information about these short-lived intermediates. rsc.org For example, transient absorption spectroscopy can monitor the appearance and disappearance of new absorption bands corresponding to excited states or photoproducts. rsc.org Time-resolved infrared spectroscopy can reveal changes in vibrational modes, offering insight into the structural evolution of the molecule during a reaction. nih.gov While specific time-resolved studies on this compound are not widely documented, the principles of these techniques are crucial for understanding its potential photochemical behavior, which is relevant to its biological activities and stability. whiterose.ac.uk

Mass Spectrometric Approaches for this compound Characterization and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of molecular weight and structure. For a compound like this compound, electrospray ionization (ESI) is a common soft ionization technique that can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which can then be analyzed by a mass analyzer. uni.lu

Due to the presence of multiple polar hydroxyl groups, polyhydroxynaphthoquinones like this compound can be challenging to analyze directly by gas chromatography-mass spectrometry (GC-MS), which requires volatile and thermally stable compounds. To overcome this, derivatization is often employed. unibas.ch This involves chemically modifying the analyte to improve its chromatographic and mass spectrometric properties. researchgate.net

Common derivatization strategies for compounds with hydroxyl groups include silylation, where the acidic protons of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. unibas.ch This process increases the volatility and thermal stability of the molecule. unibas.ch Another approach is acylation, which can also protect the polar functional groups. mdpi.com The fragmentation patterns of these derivatives in the mass spectrometer can provide valuable structural information. nih.gov For instance, the analysis of TMS derivatives often shows characteristic losses of methyl groups or the entire TMS moiety. nih.gov

Table 3: Common Derivatization Reagents for Hydroxyl-Containing Compounds for MS Analysis

Derivatization ReagentTarget Functional GroupPurposeReference
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -COOH, -NH2, -SHIncreases volatility and thermal stability for GC-MS. unibas.ch
Acetic Anhydride (B1165640)-OH, -NH2Protects polar groups and can provide characteristic fragmentation patterns. mdpi.com
Alkyl Chloroformates-OH, -NH2Modifies polarity and ionization properties for MS. nih.gov

This table lists common derivatization approaches that could be applied to this compound for mass spectrometric analysis.

Integration of Multimodal Spectroscopic Techniques for Comprehensive this compound Analysis

A single spectroscopic technique often provides only a partial picture of a molecule's properties. A more comprehensive understanding of this compound can be achieved by integrating multiple spectroscopic methods. fishersci.comopenreview.net This multimodal approach leverages the complementary information provided by different techniques to build a more complete and accurate model of the molecule's structure, dynamics, and function. fishersci.com

For example, combining UV-Vis spectroscopy with fluorescence spectroscopy can correlate the electronic absorption properties with the emissive properties, providing a deeper understanding of the excited state landscape. uni.lu The integration of vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can offer detailed structural information. fishersci.com FTIR is particularly sensitive to polar bonds, while Raman spectroscopy provides information on the molecular framework. fishersci.com

The combination of chromatographic separation, like high-performance liquid chromatography (HPLC), with diode-array detection (DAD) and mass spectrometry (MS) is a powerful multimodal approach for the analysis of complex mixtures containing this compound and its related compounds. uni.lu HPLC separates the components of the mixture, the DAD provides UV-Vis spectra for each component, and the MS provides mass and structural information, allowing for confident identification and quantification. uni.luresearchgate.net This integrated approach is crucial for studying this compound in its natural context, such as in extracts from marine organisms. uni.lu

Theoretical and Computational Chemistry Studies of Naphthopurpurin

Quantum Chemical Calculations on Naphthopurpurin Electronic Structure

Quantum chemical calculations are a powerful tool for understanding the fundamental electronic properties of molecules like this compound. rsc.orgarxiv.orgyoutube.com These methods can predict molecular geometries, energies, and various spectroscopic parameters. rsc.org

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP2) are two prominent quantum chemical methods used to study naphthoquinone derivatives. researchgate.netnih.gov Studies on analogous intramolecularly hydrogen-bonded naphthoquinone derivatives have shown that methods like DFT and MP2 can be effectively used to analyze their conformational and electronic properties. researchgate.net For instance, in related systems, the syn conformer is often found to be energetically more stable than the anti conformer. researchgate.net This stability is not solely dictated by the strength of the hydrogen bonds but is also significantly influenced by the aromaticity of the system. researchgate.net DFT calculations, such as those using the B3LYP functional with a cc-pVTZ basis set, have been employed to assign vibrational frequencies in the IR spectra of related dihydroxy-naphthoquinone derivatives.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding) in this compound and Analogs

Intramolecular hydrogen bonding is a key feature in the structure of this compound and its analogs. researchgate.netmdpi.com In studies of similar naphthoquinone derivatives, the nature of these hydrogen bonds has been extensively investigated. researchgate.netmdpi.com For example, O···H−O interactions are often found to have covalent character, while O···H−N interactions are typically non-covalent. researchgate.net The presence of these intramolecular hydrogen bonds leads to the formation of quasi-rings, which stabilize the molecular structure. mdpi.com Computational techniques such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are used to characterize and quantify these interactions. researchgate.net Energy partition analysis has indicated that electrostatic forces are the primary stabilizing factor in these hydrogen-bonded systems. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes that are not accessible through static quantum chemical calculations. nih.gov

Modeling of Proton Transfer Phenomena in this compound and Related Naphthoquinones

Proton transfer is a fundamental process in many chemical and biological systems, and MD simulations are a key tool for its investigation. mpg.denih.gov For related systems like naphthazarin, a dihydroxynaphthoquinone, theoretical studies combining DFT and MP2 methods have been used to model the thermodynamics of single proton transfer events. nih.gov These models can estimate changes in total energy, enthalpy, and Gibbs free energy associated with the proton transfer pathway. nih.gov Advanced MD techniques, such as those that allow for explicit proton transfer, can be used to simulate the dynamics of such processes in condensed phases, providing a more realistic description of proton mobility. mpg.denih.govfrontiersin.org These simulations can reveal the pathways and mechanisms of proton transfer, which is relevant for understanding the reactivity of hydroxy-substituted naphthoquinones like this compound. rsc.orgnih.gov

Analysis of Non-Covalent Intra- and Intermolecular Forces in this compound Aggregates and Crystals

Non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-effects, are critical in determining the structure of molecular aggregates and crystals. nih.govresearchgate.net In the solid state, these forces govern the packing of molecules. nih.gov For naphthazarin, a related molecule, the interplay between intramolecular hydrogen bonds and intermolecular forces dictates the crystal structure. nih.gov Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze the nature of these intermolecular forces, dissecting them into electrostatic, exchange, induction, and dispersion components. nih.gov The study of how water molecules interact with naphthoquinone systems also provides insight into the non-covalent forces at play, revealing a competition between in-plane hydrogen bonding and above-plane interactions. nih.gov Understanding these forces is essential for predicting the crystal structure and properties of this compound.

Prediction of Spectroscopic Properties of this compound via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and guide experimental work. By simulating molecular behavior at the quantum level, researchers can calculate various spectra, aiding in the structural elucidation and understanding of the molecule's electronic characteristics.

Theoretical calculations of infrared (IR) and Raman spectra are fundamental in assigning the vibrational modes of a molecule. For complex organic compounds like this compound, these computational methods are invaluable for interpreting experimental data.

Density Functional Theory (DFT) is a commonly employed method for vibrational frequency calculations. nih.gov Functionals such as B3LYP, B3PW91, and others, combined with appropriate basis sets (e.g., 6-311++G**), are used to optimize the molecular geometry and compute the harmonic vibrational frequencies. nih.gov The calculated frequencies and intensities for both IR and Raman spectra allow for a detailed assignment of the observed experimental bands to specific molecular motions, such as C=O stretching, O-H bending, and aromatic ring vibrations. nih.govresearchgate.net For related dihydroxy-naphthoquinone compounds like naphthazarin, DFT calculations have been successfully used to assign vibrational spectra and understand the nature of intramolecular hydrogen bonds. nih.gov Similar approaches can be applied to this compound to elucidate its vibrational characteristics.

A comparison between theoretical and experimental spectra can reveal important structural details. For instance, the position of hydroxyl (OH) and carbonyl (C=O) group frequencies can provide information about the strength and geometry of hydrogen bonding within the molecule. nih.gov The selection rules for IR and Raman spectroscopy are different: a change in the dipole moment during a vibration is required for IR activity, whereas a change in polarizability is necessary for Raman activity. illinois.edu Computational models can predict which modes are active in each type of spectroscopy.

Table 1: Representative Vibrational Modes and Their Typical Wavenumber Ranges

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Activity
O-H Stretch (H-bonded)3200 - 2500IR, Raman
C-H Stretch (Aromatic)3100 - 3000IR, Raman
C=O Stretch (Quinone)1680 - 1630IR, Raman
C=C Stretch (Aromatic)1600 - 1450IR, Raman
O-H Bend1440 - 1395IR, Raman
C-O Stretch1320 - 1210IR, Raman
γ(O-H) out-of-plane bend900 - 600IR

Note: The exact wavenumbers for this compound would require specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the electronic excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.netijs.sinih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which determine the intensity of absorption bands. researchgate.net

The accuracy of TD-DFT predictions depends significantly on the choice of the exchange-correlation functional. sns.it For molecules with potential charge-transfer characteristics, hybrid functionals (e.g., PBE0, B3LYP) or long-range corrected functionals are often necessary to obtain reliable results. nih.govsns.it The calculations provide a theoretical spectrum that can be compared with experimental measurements, helping to assign the observed absorption bands to specific electronic transitions (e.g., n → π* or π → π*). researchgate.net

The solvent environment can have a substantial impact on electronic spectra. Computational models can account for this using approaches like the Polarizable Continuum Model (PCM), which simulates the bulk solvent effect on the electronic structure. sns.it TD-DFT/PCM calculations can predict solvatochromic shifts (changes in absorption wavelength with solvent polarity), providing a more accurate comparison with experimental solution-phase spectra. sns.it For this compound, TD-DFT calculations could elucidate the nature of its color, identifying the specific electronic transitions in the visible region responsible for its characteristic hue.

Computational Design and In Silico Screening of Novel this compound Derivatives

Computational design involves the rational, computer-aided creation of new molecules with desired properties. acm.orgnih.gov For this compound, this approach can be used to design novel derivatives with enhanced or specific functionalities. In silico screening then allows for the rapid evaluation of these designed molecules, prioritizing the most promising candidates for synthesis and experimental testing.

The process begins with the known structure of this compound. By making systematic chemical modifications—such as adding or changing functional groups—a virtual library of derivatives can be created. For example, studies on the direct amination of this compound have shown that it can react with ammonia (B1221849) to form aminonaphthoquinones, demonstrating a viable pathway for creating derivatives. researchgate.netresearchgate.net

Computational tools, particularly DFT and molecular docking, are then used to predict the properties of these virtual derivatives. This could involve calculating their electronic properties (like HOMO-LUMO gaps), potential as dyes, or their ability to bind to specific biological targets. nih.gov This screening process is significantly faster and less expensive than synthesizing and testing every compound, thereby accelerating the discovery process. researchgate.net

Integration of Machine Learning Techniques in this compound Computational Chemistry

Machine learning (ML) is increasingly being integrated into computational chemistry to overcome challenges related to computational cost and to extract complex patterns from chemical data. nih.govescholarship.org Although specific ML applications for this compound are not widely documented, the established methodologies are directly applicable.

ML models can be trained on large datasets generated from high-accuracy quantum mechanics (QM) calculations, such as DFT. nih.gov Once trained, these models can predict molecular properties (e.g., energies, electronic structures, spectral features) with an accuracy approaching that of the QM methods but at a fraction of the computational cost. nih.govyoutube.com This allows for the rapid screening of vast chemical spaces of potential this compound derivatives.

Furthermore, ML can be used to develop quantitative structure-property relationship (QSPR) models. By training an algorithm on a set of known this compound analogues and their measured properties, a model can be built to predict the properties of new, unsynthesized derivatives based solely on their molecular structure. researchgate.net The integration of ML with DFT calculations and automated workflows represents a powerful strategy for accelerating the design and discovery of novel materials based on the this compound scaffold. aichemy.ac.ukfindaphd.com

Advanced Applications and Emerging Research Directions in Naphthopurpurin Chemistry

Naphthopurpurin in Functional Materials Science

Exploration of this compound Derivatives as Pigments and Dyes

This compound and its derivatives, belonging to the broader class of naphthoquinones, are recognized for their pigmentary properties. These compounds are found in nature, for instance as pigments in sea urchins. windows.netmdpi.com The inherent color of these molecules has led to research into their application as dyes. dechochem.comdgciskol.gov.inwcoomd.org The structural framework of this compound allows for chemical modifications, such as amination, which can alter the color and dyeing characteristics of the resulting compounds. For example, the reaction of this compound and its O-methyl ethers with ammonia (B1221849) has been studied to produce aminonaphthoquinones, expanding the palette of potential dyes. dvo.ruacs.org These synthetic organic coloring matters are being explored for their utility in various materials. wcoomd.org

Potential Integration in Polymer and Stabilizer Technologies

The integration of naphthoquinone derivatives, including those structurally related to this compound, into polymer technologies is an active area of research. These compounds are being investigated for their role as polymer stabilizers, which are additives that prevent the degradation of polymeric materials. imarcgroup.comlabinsights.nlonlytrainings.com Polymer stabilizers enhance the durability and performance of plastics by providing resistance against thermal stress, oxidation, and UV radiation. imarcgroup.comsyensqo.com

Research has explored the use of natural antioxidants, a category that can include naphthoquinone structures, as stabilizers. For instance, grape peel extract, which contains various polyphenols, has shown effectiveness as a processing stabilizer for polyethylene. mdpi.com While not a direct study of this compound, this indicates the potential for complex natural molecules to be integrated into polymer systems. The development of multifunctional stabilizers that combine antioxidant and UV stabilizing properties in a single component is a key trend in the industry. imarcgroup.com

Investigation of Naphthoquinone-based Materials for Advanced Technologies (e.g., organic electronics, sensors)

Naphthoquinone-based materials are demonstrating significant promise in a variety of advanced technological applications, including organic electronics and sensors.

Organic Electronics:

The redox properties of naphthoquinones make them suitable for applications in organic electronics. dechochem.com They are being explored for use in:

Organic Semiconductors: For applications in flexible displays and solar cells. dechochem.com

Lithium-Organic Batteries: Naphthoquinone derivatives are being synthesized and evaluated as cathode materials for rechargeable lithium batteries. rsc.orgresearchgate.netacs.org These materials offer the potential for high theoretical capacity and good redox reversibility. rsc.org Research has focused on modifying the naphthoquinone structure to improve cycling stability and reduce solubility in organic electrolytes. rsc.orgresearchgate.net For example, 2,3-diamino-1,4-naphthoquinone (DANQ) has shown enhanced lithium diffusion rates. acs.org

Aqueous Rechargeable Zinc-Ion Batteries: Naphthoquinone-based composites are also being investigated as cathodes for aqueous zinc-ion batteries, which are a low-cost energy storage option. nih.gov

Sensors:

Naphthoquinone derivatives have been successfully developed as chemosensors for the detection of various ions. These sensors often operate on colorimetric and/or fluorometric principles, where the presence of the target analyte induces a detectable change in color or fluorescence.

Sensor TypeTarget AnalyteDetection PrincipleLimit of Detection (LOD)Reference
Naphthoquinone-based chemosensorCu²⁺Colorimetric and ratiometric fluorescence1.48 x 10⁻⁸ mol L⁻¹ researchgate.net
Acylthiourea-bearing naphthoquinoneCN⁻ and F⁻Colorimetric and fluorescence2.7 µM for CN⁻ bohrium.com
Naphthoquinone-based chemosensor (2HPN)Fe²⁺"Turn-on" fluorescence0.272 µM acs.org

These sensors demonstrate high sensitivity and selectivity, with some capable of naked-eye detection. researchgate.netbohrium.comacs.org The sensing mechanism often involves processes like intramolecular charge transfer (ICT) or specific chemical reactions with the analyte. bohrium.comacs.orgrsc.org

This compound in Analytical Chemistry Method Development

Development of Selective Detection and Quantification Methods for this compound

The development of reliable methods for the detection and quantification of this compound is crucial for its study in various contexts, including natural product chemistry and bioactivity screening. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a primary technique for this purpose.

A validated HPLC method with a diode array detector (DAD) and a mass spectrometric detector (MS) has been developed for the identification and quantification of quinonoid pigments, including this compound, in sea urchin samples. mdpi.com This method relies on comparing retention times, absorption spectra, and the mass-to-charge ratio ([M-H]⁻) of the analyte with those of standard samples. mdpi.com

For bioactivity studies, high-content imaging assays have been developed to screen for inhibitors of parasites like Trichomonas vaginalis. nih.gov While these methods are primarily for assessing biological activity, they inherently involve the detection and quantification of the effects of compounds like this compound. nih.gov

The fundamental principles of chromatography, which involve the separation of mixture components based on their differential interactions with a stationary and a mobile phase, underpin these analytical methods. waters.comanalytica-world.comnih.govkromasil.com The choice of stationary and mobile phases is critical for achieving the desired separation and selectivity. waters.comanalytica-world.com

Optimization of Chromatographic and Electrochemical Separation Techniques for this compound and its Metabolites

Optimizing separation techniques is key to accurately analyzing this compound and its metabolites from complex mixtures.

Chromatographic Techniques:

Various chromatographic methods are employed for the separation of organic compounds. bnmv.ac.in For naphthoquinones and related compounds, these include:

Thin-Layer Chromatography (TLC): A simple and rapid method for separating and identifying components of a mixture. bnmv.ac.in

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and quantification of compounds. mdpi.comnih.gov The choice of column (e.g., reversed-phase) and mobile phase composition is optimized to achieve efficient separation. nih.gov

Convergence Chromatography (CC): This technique utilizes a mobile phase that can be either supercritical or liquid, offering different selectivity compared to traditional LC or GC. waters.com

Electrochemical Techniques:

Electrochemical methods offer an alternative and sometimes complementary approach to chromatographic separation.

Electrochemical Separation: This technology can be used to separate metallic and organic compounds. nih.govenergy.govoecd-nea.org It has been explored for the separation of radiometals and could potentially be adapted for the separation of organic molecules like this compound derivatives based on their electrochemical properties. nih.govoecd-nea.org

Electrochemical Detection: HPLC systems can be coupled with electrochemical detectors for the sensitive and selective quantification of electroactive compounds. nih.gov This has been successfully applied to the analysis of metabolites of various drugs. nih.gov

Electrochemical Simulation of Metabolism: Electrochemical methods are also being used to simulate the metabolic reactions of drugs. mdpi.com By applying a potential to an electrode, it is possible to generate metabolites that would typically be formed by enzymes in the liver, providing a way to study metabolic pathways. mdpi.com

This compound in Chemical Biology and Medicinal Chemistry Research

This compound and its related naphthoquinone structures are gaining attention in chemical biology and medicinal chemistry. Their inherent biological activity, stemming from their redox properties and ability to interact with biomolecules, makes them valuable scaffolds for developing research tools and therapeutic leads.

Exploration of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, helping to establish the relationship between a molecular target and its biological consequences. nih.govchemicalprobes.org The development of this compound into a chemical probe represents a significant area of research. The core structure of this compound is amenable to chemical modifications, allowing for the attachment of reporter tags (like fluorescent dyes) or affinity tags (like biotin) for pull-down assays. mdpi.com

Probe molecules derived from natural products can be powerful tools for identifying specific protein targets. mdpi.com Strategies for converting this compound into a chemical probe could involve leveraging its reactive hydroxyl groups or modifying its quinone ring. For instance, the direct amination of 2-hydroxynaphthazarin (this compound) can introduce a versatile amino group handle for further functionalization. researchgate.net Similarly, the synthesis of stable glycoside derivatives, such as this compound monoglucoside, offers another route to attach linkers for probe development. mdpi-res.com

Once synthesized, these probes could be used to:

Visualize Subcellular Localization: A fluorescently-tagged this compound probe could be used in cell imaging to determine where the compound accumulates within the cell (e.g., mitochondria, nucleus), providing clues about its mechanism of action. mdpi.com

Identify Protein Targets: An affinity-tagged this compound probe could be used in pull-down experiments coupled with mass spectrometry to identify its direct binding partners from a complex cell lysate. mdpi.comnih.gov This approach is crucial for deorphanizing the compound's biological activity and validating its targets.

Strategies for Lead Optimization and Derivatization of this compound Analogs for Research Purposes

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound (a "lead") through chemical modifications. wikipedia.orgspirochem.com For this compound, this involves synthesizing a library of analogs and evaluating them through structure-activity relationship (SAR) studies.

Key derivatization strategies for naphthoquinones that have been explored for research purposes include:

Glycosylation: The addition of sugar moieties can alter a compound's solubility, stability, and cell permeability. Research on other naphthazarins shows that converting them to O- and S-glycoside derivatives can significantly impact their cytotoxic properties. mdpi-res.comresearchgate.net For example, acetylated O- and S-glycosides of some 1,4-naphthoquinones were found to be the most potent cytotoxic compounds in a study against mouse neuroblastoma cells. researchgate.net

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) can modulate the electronic properties and lipophilicity of the molecule. Halogenated derivatives of 1,4-naphthoquinone (B94277) have demonstrated strong antifungal activity. researchgate.net For instance, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone showed a minimum inhibitory concentration (MIC) of 2 µg/mL against Candida krusei. researchgate.net

Amination: The synthesis of amino-naphthoquinones can enhance biological activity. researchgate.netresearchgate.net The substitution of carbonyl groups with nitrogen atoms is reported to increase the pharmacological utility of the naphthoquinone scaffold. researchgate.net

Methylation: Modifying hydroxyl groups via methylation can also lead to a sharp increase in the cytotoxic activity of certain naphthoquinone derivatives. researchgate.net

Quantitative structure-activity relationship (QSAR) models are computational tools used to correlate chemical structure with biological activity, providing valuable guidance for lead optimization efforts. researchgate.netnih.gov By constructing and testing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized analogs and prioritize synthetic efforts. researchgate.netnih.gov

Derivatization StrategyExample ModificationObserved Impact on Naphthoquinone AnalogsReference
GlycosylationConversion to acetylated O- and S-glycosidesIncreased cytotoxic activity against Neuro-2a cells researchgate.net
HalogenationAddition of chlorine at C2 positionPotent antifungal activity against C. krusei (MIC 2 µg/mL) researchgate.net
AminationDirect amination of the quinoid ringPotential for increased pharmacological benefits researchgate.netresearchgate.net
MethylationMethylation of the 2-OH groupSharp increase in cytotoxic activity of thioglycoside derivatives researchgate.net

Future Directions in this compound Synthetic Research

While classical methods for synthesizing naphthazarins exist, future research is expected to focus on developing more efficient, sustainable, and innovative synthetic pathways. hawaii.edu One promising avenue is the adoption of green chemistry principles, such as the use of ultrasound irradiation to accelerate reactions, which has been proposed for the synthesis of related amino-naphthoquinones. researchgate.net

Another key direction is the creation of hybrid molecules or bioconjugates designed for targeted delivery. Researchers have proposed creating "chimera" molecules that combine a cytotoxic 1,4-naphthoquinone pharmacophore with a targeting moiety, such as a glucose molecule, to exploit the Warburg effect in cancer cells. mdpi-res.com This strategy aims to increase the selective cytotoxicity of the compound towards cancer cells while minimizing effects on healthy tissue.

Future synthetic research will likely also focus on:

Developing stereoselective syntheses to control the precise three-dimensional arrangement of atoms in more complex derivatives.

Expanding the library of derivatives to include novel substitutions to further probe structure-activity relationships. researchgate.net

Unexplored Biological Targets and Investigative Potential of this compound and its Derivatives

The full therapeutic potential of this compound is limited by an incomplete understanding of its specific molecular targets. While its general cytotoxic effects are known, the precise proteins and pathways it modulates are largely unexplored. researchgate.netresearchgate.net

Naphthoquinones derived from marine organisms have been shown to inhibit a range of enzymes, suggesting potential target classes for this compound. mdpi.com These include:

Protein Phosphatases: Certain 1,4-naphthoquinone derivatives can inhibit phosphatases like CDC25B, which are key regulators of the cell cycle and are often overexpressed in cancer. mdpi.com

Hydroxylases: Spinochromes, which are structurally related to this compound, have been identified as inhibitors of dopamine-β-hydroxylase and tyrosine hydroxylase, enzymes that are targets for treating hypotension. mdpi.com

Mitochondrial Proteins: The mitochondrion is a known site of action for many quinones. The use of chemical probes based on other natural products has successfully identified mitochondrial inner membrane proteins like prohibitin 1 (PHB1), prohibitin 2 (PHB2), and adenine (B156593) nucleotide translocase 2 (ANT2) as targets. mdpi.com A similar strategy could reveal the mitochondrial binding partners of this compound.

The investigative potential of this compound and its derivatives extends to neurology, with studies showing the cytotoxic effects of related compounds on neuronal cells and potential therapeutic value in models of Parkinson's-like disease. mdpi-res.comresearchgate.net The development of potent and selective this compound-based chemical probes is the most direct strategy to uncover these and other novel biological targets, thereby validating its potential for further therapeutic development.

Interdisciplinary Approaches and Collaborative Research Initiatives in this compound Chemistry

Advancing the understanding and application of this compound requires a highly interdisciplinary approach, bridging the gap between chemistry and biology. pressbooks.pub The field of chemical biology itself is a testament to the power of combining chemical tools with biological questions to understand life at a molecular level. pressbooks.pub

Effective research on this compound necessitates collaboration among experts from various fields:

Synthetic Organic Chemists: To design and create novel derivatives, chemical probes, and optimized lead compounds. springernature.com

Biologists and Pharmacologists: To perform cellular and in vivo assays, evaluate biological activity, and elucidate mechanisms of action.

Computational Chemists: To build QSAR models, perform molecular dynamics simulations of ligand-target interactions, and guide rational drug design. nih.govnih.gov

Biochemists and Proteomics Experts: To execute target identification experiments using affinity probes and mass spectrometry. nih.gov

Collaborative research initiatives, such as interdisciplinary programs that unite teams from chemistry, physics, and biology, provide a powerful model for accelerating progress. universite-paris-saclay.fr Such programs foster innovation by promoting fundamental research, strengthening academic-industrial partnerships, and training a new generation of scientists skilled at working at the interface of multiple disciplines. universite-paris-saclay.frvu.lt The complex journey from a natural product like this compound to a validated chemical probe or drug candidate can only be navigated through such integrated and collaborative efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.